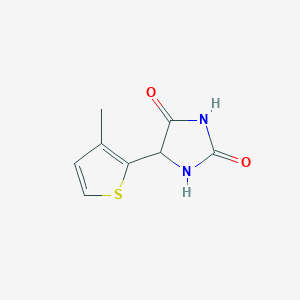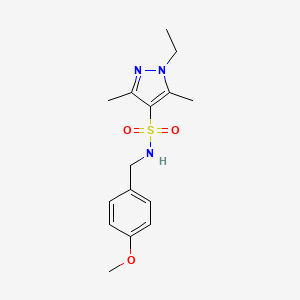
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methoxybenzyl, and dimethyl groups, as well as a sulfonamide functional group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Substitution with the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a methoxybenzyl halide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-N-(4-methoxybenzyl)piperidin-4-amine: A compound with a similar methoxybenzyl group but different core structure.
1-ethyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: A pyrazole derivative with a different substitution pattern.
Uniqueness
1-Ethyl-N-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both the sulfonamide and pyrazole groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H21N3O3S |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-18-12(3)15(11(2)17-18)22(19,20)16-10-13-6-8-14(21-4)9-7-13/h6-9,16H,5,10H2,1-4H3 |
InChI-Schlüssel |
SSRVUKCLNRLCLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)

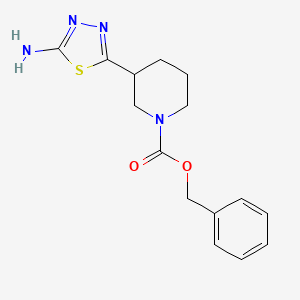
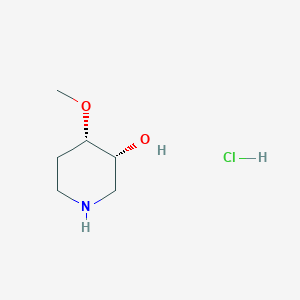
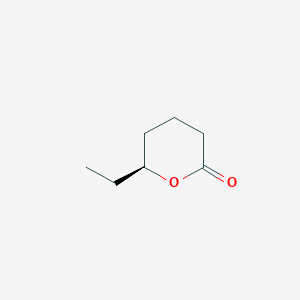


![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)
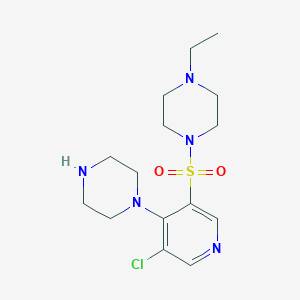
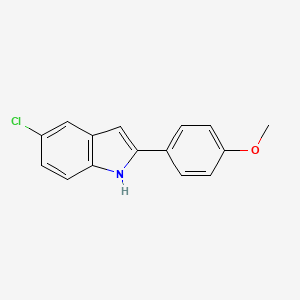
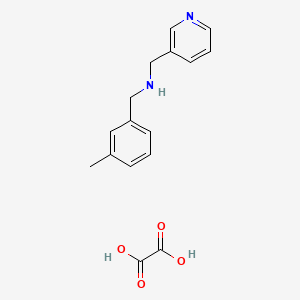
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
